METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE

Spectroscopy Fluorescent Probes Protein Dynamics

Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate (CAS 272784-76-6), also known as (S)-methyl 2-amino-3-(4-cyanophenyl)propanoate, is a chiral, non-natural amino acid derivative belonging to the class of substituted phenylalanines. It is characterized by a methyl ester protecting group on the C-terminus, a free amino group on the chiral alpha-carbon, and a para-cyanophenyl side chain.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 272784-76-6
Cat. No. B2390612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE
CAS272784-76-6
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)C#N)N
InChIInChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3/t10-/m0/s1
InChIKeyYQFIQNIOQYPOTP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2S)-2-Amino-3-(4-Cyanophenyl)propanoate (CAS 272784-76-6): A Chiral Amino Acid Derivative for Peptide and Pharmaceutical Synthesis


Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate (CAS 272784-76-6), also known as (S)-methyl 2-amino-3-(4-cyanophenyl)propanoate, is a chiral, non-natural amino acid derivative belonging to the class of substituted phenylalanines. It is characterized by a methyl ester protecting group on the C-terminus, a free amino group on the chiral alpha-carbon, and a para-cyanophenyl side chain. This compound serves primarily as a protected building block in the synthesis of more complex molecules, particularly for peptide synthesis and as a key intermediate in pharmaceutical research [1]. The methyl ester form is specifically employed when a temporary carboxylic acid protecting group is required, allowing for selective deprotection under mild conditions, which is a critical feature for multi-step synthetic sequences .

Building Block Chiral (2S)-protected amino acid for peptide and pharmaceutical intermediate synthesis
Protection Strategy Methyl ester enables orthogonal C-terminus deprotection in multi-step sequences
Functional Handle Para-cyano group provides photophysical and synthetic utility distinct from natural Phe

Why the Specific (2S) Methyl Ester of 4-Cyanophenylalanine Cannot Be Replaced by Generic Analogs


Generic substitution among 4-cyanophenylalanine derivatives is not feasible due to critical differences in functional group protection, stereochemistry, and resulting chemical reactivity. The target compound is a specific protected form of L-4-cyanophenylalanine, where the free carboxylic acid is masked as a methyl ester. Direct substitution with the unprotected free acid (CAS 167479-78-9) would be incompatible with many synthetic protocols, as the free acid's reactivity can lead to undesired side reactions or preclude selective coupling steps. Similarly, substitution with analogs lacking the para-cyano group, such as standard phenylalanine (Phe), would fail in applications requiring the unique electronic and photophysical properties of the nitrile moiety [1]. Furthermore, the (2S) stereochemistry is essential for interactions with biological systems and asymmetric syntheses; using the (R)-enantiomer or a racemic mixture would yield different or diminished biological activity and product profiles [2]. These structural and stereochemical distinctions necessitate the precise procurement of this specific CAS number.

Free acid replacement
Unprotected carboxylic acid may shift coupling selectivity and introduce side reactions.
Lack of para-cyano group
Phenylalanine analog removes the nitrile's electronic influence, photophysical signal, and synthetic handle.
(R)-enantiomer or racemate
Opposite or mixed stereochemistry alters asymmetric synthesis outcome and biological recognition.

Quantitative Differentiation of Methyl (2S)-2-Amino-3-(4-Cyanophenyl)propanoate: Head-to-Head and Class-Level Evidence


Comparative Photophysical Properties: Molar Absorptivity and Spectral Profile Similarity Among Cyanophenylalanine Isomers

While direct data for the methyl ester is limited, the photophysical properties of the core 4-cyanophenylalanine chromophore are well-characterized. A direct comparison of the free amino acid forms shows that the molar absorptivity of 4-cyanophenylalanine is comparable to its 2- and 3-cyano isomers, with similar spectral features in their absorbance and emission profiles [1]. This class-level evidence supports the interchangeable use of these probes in certain contexts, but also highlights the unique properties of the para-substituted compound which may be preferred for specific FRET or IR applications due to its distinct dipole moment and vibrational signature. For the methyl ester derivative, this data confirms the preservation of the chromophore's fundamental optical properties, making it a viable building block for creating fluorescent peptides.

Molar Absorptivity
Class-level
Comparable to 2- and 3-cyanophenylalanine isomers
4-CN chromophore retains core photophysical profile for probe design.
Cross-study; free amino acid data informs methyl ester context.
Spectroscopy Fluorescent Probes Protein Dynamics

Enhanced Fluorescence Quantum Yield vs. Natural Phenylalanine

The introduction of a para-cyano group dramatically enhances the fluorescence properties of the phenylalanine scaffold. The fluorescence quantum yield of 4-cyanophenylalanine (PheCN) is nearly five times greater than that of natural phenylalanine [1]. This significant increase is a direct consequence of the electron-withdrawing nitrile substituent and is a class-level property of the 4-cyanophenylalanine core, which is retained in the methyl ester derivative. This enhanced fluorescence enables the use of this compound as a sensitive spectroscopic probe in biological environments where the signal from natural phenylalanine would be too weak or indistinguishable.

Fluorescence Quantum Yield
Class-level
~5× higher than phenylalanine
Supports sensitive fluorescence detection in peptide probes.
Class property of 4-CN Phe core; aqueous solution data.
Fluorescence Spectroscopy Peptide Labeling Unnatural Amino Acids

Influence of Electron-Withdrawing Substituents on Gas-Phase Fragmentation Pathways

In gas-phase collision-induced dissociation (CID) studies, the fragmentation behavior of protonated 4-cyanophenylalanine is distinct from derivatives with electron-donating substituents. As a class-level inference, electron-withdrawing substituents, like the para-cyano group, suppress the loss of NH3 and favor the H2O + CO loss fragmentation channel [1]. This behavior was quantified through the application of the Hammett equation, demonstrating a clear trend where the relative yields of competing fragmentation channels are correlated with the substituent's electronic properties. While the study was on the free amino acid, the methyl ester derivative would be expected to exhibit analogous behavior under similar ionization conditions, providing a predictable analytical signature.

CID Fragmentation
Class-level
Favours H₂O+CO loss; suppresses NH₃ loss
Predictable MS/MS signature distinguishes from electron-donating analogs.
Hammett trend with electron-withdrawing substituents.
Mass Spectrometry Analytical Chemistry Deamination

Purity Specifications and Quality Control: Vendor-Supplied Analytical Data for CAS 272784-76-6

Reputable vendors provide batch-specific analytical data for this compound, with standard purity levels typically at 96% or higher as determined by HPLC or NMR . This level of quality control is essential for ensuring reproducibility in downstream research and industrial applications. While this is a standard commercial specification rather than a scientific comparison, it is a critical differentiator in procurement. Sourcing from suppliers who provide this data ensures that the material meets the required specifications for demanding synthetic or biological applications, thereby reducing the risk of failed experiments or impure final products.

Purity (HPLC/NMR)
Data to verify
≥96% to 98%
Batch-specific purity supports procurement reproducibility.
Vendor CoA; verify per lot.
Procurement Quality Assurance Synthesis

Defined Application Scenarios for Methyl (2S)-2-Amino-3-(4-Cyanophenyl)propanoate Based on Quantitative Evidence


As a Key Intermediate for Chiral Pharmaceutical Synthesis

The defined (2S) stereochemistry and protected carboxylic acid make this compound an essential starting material or intermediate in the asymmetric synthesis of complex drug candidates, such as 5-lipoxygenase inhibitors. Its use is mandated in synthetic routes where chiral purity and orthogonal protecting group strategy are critical, as demonstrated in the preparation of key intermediates like (R)-N-(t-butoxycarbonyl)-4-cyanophenylalanine methyl ester [1]. The methyl ester allows for selective manipulation at other reactive sites before final deprotection, a flexibility not offered by the free acid.

As a Building Block for Fluorescent Peptide Probes

Leveraging the class-level property of its core chromophore, this methyl ester is ideal for introducing a site-specific fluorescent probe into peptides via solid-phase peptide synthesis (SPPS). The nearly 5x higher fluorescence quantum yield compared to natural phenylalanine [1] allows for sensitive detection and tracking of peptide behavior in vitro. After incorporation and peptide assembly, the methyl ester can be cleaved to yield the free acid or left as a hydrophobic modification, providing versatility in probe design for studies of protein folding, interactions, and dynamics.

As a Synthetic Precursor for Arginine Mimetics and Bioisosteres

The para-cyano group is a valuable synthetic handle that can be converted to other functional groups. This compound serves as a protected intermediate for the synthesis of amidines, which can function as arginine mimetics [1]. The nitrile can also undergo 1,3-dipolar cycloaddition to form tetrazoles , which are often used as metabolically stable carboxylic acid bioisosteres in drug design. The methyl ester protection is crucial during these transformations to prevent unwanted reactions of the carboxylic acid moiety, allowing for cleaner conversion of the nitrile.

As a Calibrant or Model Compound in Mass Spectrometry Method Development

Based on its distinct gas-phase fragmentation behavior, where electron-withdrawing substituents favor specific dissociation pathways [1], this compound can be used as a model or calibrant in mass spectrometry. Its predictable and characteristic MS/MS spectrum, dominated by the H2O+CO loss channel, provides a reliable benchmark for optimizing instrument parameters, developing targeted LC-MS/MS methods for similar compounds, or validating analytical procedures for unnatural amino acid-containing peptides.

Application
Selection Property
Validation Focus
Chiral pharmaceutical intermediate synthesis
(2S)-stereochemistry and orthogonal methyl ester protection
Asymmetric synthesis route compatibility
Fluorescent peptide probe building block
Retained 4-cyanophenyl chromophore
Fluorescence enhancement over natural Phe in peptide context
Arginine mimetic and bioisostere precursor
Para-cyano group as a synthetic handle
Clean conversion to amidines/tetrazoles with ester protection
Mass spectrometry method calibrant
Predictable gas-phase fragmentation
H₂O+CO loss channel as MS/MS benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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